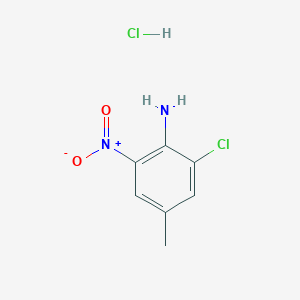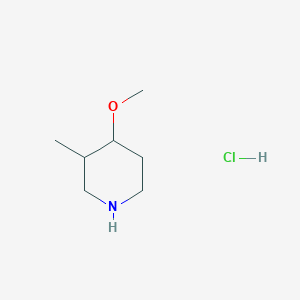
2-Chloro-4-methyl-6-nitroaniline hydrochloride
Übersicht
Beschreibung
2-Chloro-4-methyl-6-nitroaniline hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O2 . It has a molecular weight of 223.05 . The compound appears as a yellow to dark yellow crystalline powder .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-methyl-6-nitroaniline hydrochloride are not fully detailed in the sources retrieved. It is known to be a yellow to dark yellow crystalline powder .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research on nitroaniline derivatives, including 2-Chloro-4-methyl-6-nitroaniline, often focuses on their synthesis and potential as intermediates in the production of dyes, pharmaceuticals, and other organic compounds. For example, studies have explored the synthesis of 2-Methyl-4(6)-nitroaniline by using 2-toluidine as raw material, highlighting the process conditions and yields of these compounds which are structurally similar to 2-Chloro-4-methyl-6-nitroaniline hydrochloride (Wang Ya-zhen, 2008). Additionally, structural and theoretical analyses of nitroaniline salts have been conducted to understand their crystal structures and interaction patterns, providing insights into their chemical behavior and potential applications (Volodymyr Medviediev & M. Daszkiewicz, 2021).
Environmental Biodegradation
There is a significant interest in the biodegradation of nitroaromatic compounds due to their environmental impact. Research involving strains such as Geobacter sp. KT7 and Thauera aromatica KT9 has shown that these bacteria can utilize 2-chloro-4-nitroaniline and its analogues as carbon and nitrogen sources under anaerobic conditions, presenting a potential method for the bioremediation of contaminated environments (H. D. Duc, 2019). Another study reports on Rhodococcus sp. strain MB-P1, which can degrade 2-chloro-4-nitroaniline aerobically, revealing a novel degradation pathway and suggesting applications for the removal of such compounds from industrial effluents (F. Khan, Deepika Pal, S. Vikram, & S. Cameotra, 2013).
Analytical Applications
The solubility and thermodynamic properties of nitroaniline compounds in various solvents have been studied to inform their purification, crystallization, and analytical applications. Such studies provide essential data for the design of industrial processes involving these compounds and for understanding their behavior in different chemical environments (Xinbao Li et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-6-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-4-2-5(8)7(9)6(3-4)10(11)12;/h2-3H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBLNLKAXMDMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-nitroaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)

